molecular formula C3H3BF3K B598615 Potassium propa-1,2-dienyltrifluoroborate CAS No. 1201899-21-9

Potassium propa-1,2-dienyltrifluoroborate

Cat. No.: B598615
CAS No.: 1201899-21-9
M. Wt: 145.961
InChI Key: ZNAQRYYEMVXCEP-UHFFFAOYSA-N
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Description

Potassium propa-1,2-dienyltrifluoroborate is an organoboron compound with the molecular formula C3H3BF3K. It is commonly used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Scientific Research Applications

Potassium propa-1,2-dienyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active compounds.

    Medicine: It is employed in the development of pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of various chemicals and materials

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Potassium propa-1,2-dienyltrifluoroborate can be found on the product link . It’s important to refer to the MSDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium propa-1,2-dienyltrifluoroborate can be synthesized through a two-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium propa-1,2-dienyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound.

Comparison with Similar Compounds

Similar Compounds

  • Potassium propa-1,2-dienylborate
  • Potassium propa-1,2-dienylfluoroborate
  • Potassium propa-1,2-dienylchloroborate

Uniqueness

Potassium propa-1,2-dienyltrifluoroborate is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its trifluoroborate group provides distinct reactivity compared to other borate compounds, allowing for a wider range of chemical transformations .

Properties

InChI

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAQRYYEMVXCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655185
Record name Potassium trifluoro(propadienyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201899-21-9
Record name Borate(1-), trifluoro-1,2-propadien-1-yl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201899-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(propadienyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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